molecular formula C14H11FO2 B1342921 4-Fluoro-2'-methoxybenzophenone CAS No. 750633-46-6

4-Fluoro-2'-methoxybenzophenone

Cat. No.: B1342921
CAS No.: 750633-46-6
M. Wt: 230.23 g/mol
InChI Key: ZFBMXCJXWVYWOX-UHFFFAOYSA-N
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Description

4-Fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzophenone, where a fluorine atom is substituted at the 4-position and a methoxy group at the 2’-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2’-methoxybenzophenone can be synthesized through several methods, one of which involves the Friedel-Crafts acylation reaction. This method typically uses 4-fluorobenzoyl chloride and 2-methoxybenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 4-Fluoro-2’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2’-methoxybenzophenone is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Used in studies involving photochemical reactions and as a probe in fluorescence studies.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-2’-methoxybenzophenone involves its ability to participate in various chemical reactions due to the presence of the fluorine and methoxy substituents. These groups influence the electronic properties of the benzophenone core, making it reactive towards nucleophiles and electrophiles. The compound can also act as a photocatalyst, absorbing ultraviolet light and initiating photochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-4’-methoxybenzophenone: Similar structure but with the methoxy group at the 4’-position.

    4-Methoxybenzophenone: Lacks the fluorine substituent.

    4-Fluorobenzophenone: Lacks the methoxy substituent.

Uniqueness

4-Fluoro-2’-methoxybenzophenone is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(4-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBMXCJXWVYWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616673
Record name (4-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-46-6
Record name (4-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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